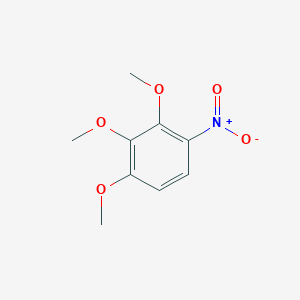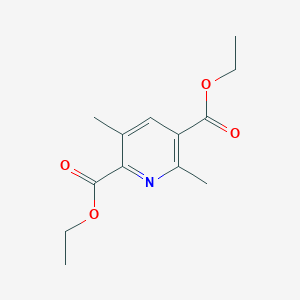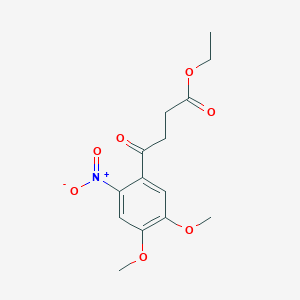![molecular formula C20H13Cl4N3O2 B289266 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B289266.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and is commonly used as a crosslinking agent to link biomolecules to various surfaces. In
Mecanismo De Acción
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester functions as a crosslinking agent by reacting with primary amines on biomolecules to form stable covalent bonds. This reaction occurs rapidly and efficiently, making it an ideal method for immobilizing biomolecules on surfaces. The resulting surface-bound biomolecules can then be used for a variety of applications, such as protein-protein interaction studies, drug screening, and diagnostic assays.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester as a crosslinking agent is its high efficiency and specificity. This compound reacts specifically with primary amines, which ensures that only the desired biomolecules are immobilized on the surface. Additionally, the resulting covalent bonds are stable and long-lasting, which allows for the immobilized biomolecules to be used for multiple experiments.
However, there are some limitations to using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester in lab experiments. One limitation is that the reaction between 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester and primary amines is irreversible, which means that once the biomolecules are immobilized on the surface, they cannot be removed. This can make it difficult to reuse the surface for multiple experiments. Additionally, the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester requires careful optimization of reaction conditions, such as pH and temperature, to ensure that the reaction proceeds efficiently.
Direcciones Futuras
There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester in scientific research. One direction is the development of new applications for this compound, such as the immobilization of biomolecules on novel surfaces or the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester in new types of assays. Another direction is the optimization of the reaction conditions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester, which could improve the efficiency and specificity of the reaction. Finally, the development of new crosslinking agents that are based on the structure of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester could lead to the discovery of new compounds that have even greater efficiency and specificity for crosslinking biomolecules.
Métodos De Síntesis
The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester involves the reaction of 3,5-dichloro-2-aminobenzamide with 2,4-dichlorobenzoyl chloride to form the intermediate compound, which is then reacted with N-(3-pyridinylmethyl)ethylenediamine to form the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester has a wide range of applications in scientific research. One of the most common uses of this compound is as a crosslinking agent to link biomolecules to various surfaces. This allows for the immobilization of biomolecules on surfaces such as microarrays, biosensors, and nanoparticles, which has numerous applications in the fields of diagnostics, drug discovery, and biotechnology.
Propiedades
Fórmula molecular |
C20H13Cl4N3O2 |
|---|---|
Peso molecular |
469.1 g/mol |
Nombre IUPAC |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H13Cl4N3O2/c21-12-3-4-14(16(23)7-12)20(29)27-18-15(6-13(22)8-17(18)24)19(28)26-10-11-2-1-5-25-9-11/h1-9H,10H2,(H,26,28)(H,27,29) |
Clave InChI |
PEZRPPKHXQSOQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)






![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)